(R,S,R,S)-Nebivolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,S,R,S)-Nebivolol is a beta-blocker used primarily for the treatment of hypertension and heart failure. It is a racemic mixture consisting of two enantiomers, each contributing to its pharmacological effects. The compound is known for its ability to selectively block beta-1 adrenergic receptors and its unique vasodilatory properties, which are attributed to its ability to increase nitric oxide release.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,S,R,S)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzopyran Moiety: This involves the condensation of a phenol derivative with an epoxide, followed by cyclization to form the benzopyran ring.
Introduction of the Amino Alcohol Side Chain: The benzopyran intermediate is then reacted with an appropriate amine to introduce the amino alcohol side chain.
Resolution of Enantiomers: The racemic mixture is resolved into its individual enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzopyran intermediate and subsequent introduction of the amino alcohol side chain.
Purification: High-performance liquid chromatography (HPLC) or other purification techniques are used to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
(R,S,R,S)-Nebivolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, altering the pharmacological properties of the compound.
Applications De Recherche Scientifique
(R,S,R,S)-Nebivolol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and stereochemistry.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and other cardiovascular conditions.
Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.
Mécanisme D'action
(R,S,R,S)-Nebivolol exerts its effects primarily through the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it enhances the release of nitric oxide, resulting in vasodilation. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atenolol: Another beta-1 selective blocker but lacks the vasodilatory properties of Nebivolol.
Metoprolol: Similar beta-1 selectivity but does not increase nitric oxide release.
Bisoprolol: Comparable beta-1 selectivity but with different pharmacokinetic properties.
Uniqueness
(R,S,R,S)-Nebivolol is unique due to its dual mechanism of action, combining beta-1 adrenergic blockade with nitric oxide-mediated vasodilation. This dual action provides additional therapeutic benefits, particularly in patients with hypertension and heart failure.
Activité Biologique
(R,S,R,S)-Nebivolol is a third-generation beta-blocker known for its unique pharmacological profile, which includes both beta-adrenergic receptor antagonism and vasodilatory effects. This compound has been extensively studied for its efficacy in treating hypertension and heart failure, as well as its overall impact on cardiovascular health.
Nebivolol primarily functions by selectively blocking beta-1 adrenergic receptors while also promoting the release of nitric oxide (NO), leading to vasodilation. This dual action contributes to its effectiveness in lowering blood pressure and improving cardiac function. The vasodilatory effect is particularly significant as it helps mitigate some common side effects associated with traditional beta-blockers, such as bradycardia and fatigue.
Pharmacodynamics
The pharmacodynamics of nebivolol involve several key actions:
- Beta-1 Receptor Blockade : Reduces heart rate and myocardial contractility, which decreases cardiac output.
- Nitric Oxide Release : Enhances endothelial function and promotes vasodilation.
- Metabolic Effects : Nebivolol has a favorable metabolic profile, showing minimal impact on glucose metabolism and lipid levels compared to other beta-blockers.
Clinical Efficacy
Numerous studies have documented the clinical efficacy of this compound. Below is a summary of findings from various clinical trials:
Safety Profile
The safety profile of nebivolol has been reported as favorable, with fewer adverse effects compared to other beta-blockers. Commonly reported side effects include:
Case Studies
Several case studies highlight the effectiveness of nebivolol in different populations:
- Elderly Patients : In the SENIORS trial, nebivolol was shown to significantly reduce mortality rates in elderly patients with heart failure, demonstrating its potential as a critical therapeutic option in this demographic .
- African Population : A multicenter study in Nigeria showed that nebivolol effectively lowered blood pressure in hypertensive individuals, achieving therapeutic goals in over 60% of participants after eight weeks .
- Long-term Treatment : A follow-up study indicated that patients treated with nebivolol for six months experienced sustained reductions in blood pressure without serious adverse events, emphasizing its long-term safety and efficacy .
Propriétés
Numéro CAS |
119365-24-1 |
---|---|
Formule moléculaire |
C22H25F2NO4 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21+,22- |
Clé InChI |
KOHIRBRYDXPAMZ-MTIDIVMFSA-N |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
SMILES isomérique |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
SMILES canonique |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Synonymes |
[2R-[2R*[S*[R*(S*)]]]]-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; R 74829 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.